Cas no 2229103-00-6 (5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine)

5-(2-アミノ-3,3-ジフルオロプロピル)-N,N-ジメチルピリジン-2-アミンは、高度に特殊化された有機化合物であり、ピリジン骨格にアミノ基とジフルオロプロピル基を有する構造が特徴です。この化合物は、医薬品中間体や創薬研究において重要な役割を果たす可能性があり、特にフッ素原子の導入により代謝安定性や脂溶性の向上が期待されます。分子内のアミン基はさらなる修飾のための反応性サイトとして機能し、多様な誘導体合成への応用が可能です。その特異的な構造は、生物学的活性化合物の設計において有用な構築ブロックを提供します。

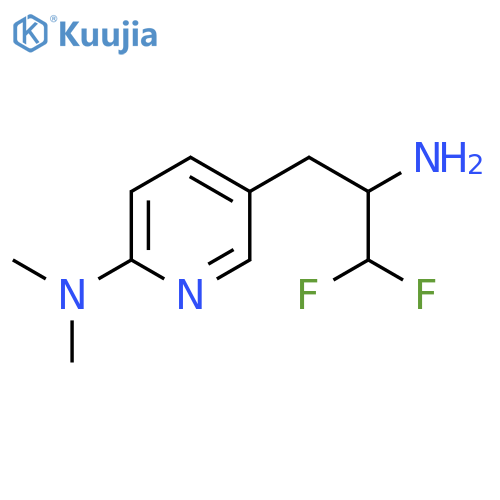

2229103-00-6 structure

商品名:5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine

- EN300-1951714

- 2229103-00-6

-

- インチ: 1S/C10H15F2N3/c1-15(2)9-4-3-7(6-14-9)5-8(13)10(11)12/h3-4,6,8,10H,5,13H2,1-2H3

- InChIKey: MXIMBPVTQQHTBA-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1C=NC(=CC=1)N(C)C)N)F

計算された属性

- せいみつぶんしりょう: 215.12340382g/mol

- どういたいしつりょう: 215.12340382g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1951714-1.0g |

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine |

2229103-00-6 | 1g |

$1729.0 | 2023-06-01 | ||

| Enamine | EN300-1951714-0.25g |

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine |

2229103-00-6 | 0.25g |

$1432.0 | 2023-09-17 | ||

| Enamine | EN300-1951714-5g |

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine |

2229103-00-6 | 5g |

$4517.0 | 2023-09-17 | ||

| Enamine | EN300-1951714-5.0g |

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine |

2229103-00-6 | 5g |

$5014.0 | 2023-06-01 | ||

| Enamine | EN300-1951714-10.0g |

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine |

2229103-00-6 | 10g |

$7435.0 | 2023-06-01 | ||

| Enamine | EN300-1951714-0.05g |

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine |

2229103-00-6 | 0.05g |

$1308.0 | 2023-09-17 | ||

| Enamine | EN300-1951714-2.5g |

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine |

2229103-00-6 | 2.5g |

$3051.0 | 2023-09-17 | ||

| Enamine | EN300-1951714-1g |

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine |

2229103-00-6 | 1g |

$1557.0 | 2023-09-17 | ||

| Enamine | EN300-1951714-0.5g |

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine |

2229103-00-6 | 0.5g |

$1495.0 | 2023-09-17 | ||

| Enamine | EN300-1951714-0.1g |

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine |

2229103-00-6 | 0.1g |

$1371.0 | 2023-09-17 |

5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

2229103-00-6 (5-(2-amino-3,3-difluoropropyl)-N,N-dimethylpyridin-2-amine) 関連製品

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬